

# how to remove glycan from glycoprotein without destroying the protein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycoprotein

Cat. No.: B1211001

[Get Quote](#)

## Technical Support Center: Glycoprotein Deglycosylation

Welcome to the technical support center for **glycoprotein** analysis. This resource provides detailed guides and answers to frequently asked questions regarding the removal of glycans from **glycoproteins** while preserving the integrity of the protein component.

### Frequently Asked Questions (FAQs)

#### Q1: What are the primary methods for removing glycans from glycoproteins?

There are two main approaches for deglycosylation: enzymatic and chemical methods.<sup>[1]</sup>

- **Enzymatic Deglycosylation:** This method uses specific glycosidases to cleave glycan chains from the protein. It is highly specific and performed under mild conditions, which is ideal for preserving the protein's native structure and function.<sup>[2][3]</sup> The most common enzymes are Peptide-N-Glycosidase F (PNGase F) for N-linked glycans and O-Glycosidase for some types of O-linked glycans.<sup>[4][5]</sup>
- **Chemical Deglycosylation:** This approach utilizes chemical reagents to remove glycans. Methods like hydrazinolysis or treatment with trifluoromethanesulfonic acid (TFMS) can remove both N- and O-linked glycans.<sup>[6][7][8]</sup> While often faster and more comprehensive, chemical methods can be harsh and may lead to protein denaturation or degradation.<sup>[2][7]</sup>

## Q2: How do I choose between enzymatic and chemical deglycosylation?

The choice depends on your experimental goals.

- Choose enzymatic methods when your downstream application requires a biologically active and structurally intact protein. This is the preferred method for functional studies, structural analyses like X-ray crystallography, or when you need to selectively remove a specific type of glycan.[\[3\]](#)[\[4\]](#)[\[9\]](#)
- Choose chemical methods, such as TFMS treatment, when the primary goal is to remove all carbohydrate moieties for applications like mass spectrometry-based protein identification, where obtaining the peptide backbone sequence is the priority.[\[2\]](#)[\[8\]](#) Be aware that these methods can destroy the glycan structures and potentially alter the protein.[\[8\]](#)

## Q3: Which enzyme should I use to remove glycans from my protein?

The choice of enzyme depends on the type of glycosidic linkage.

- For N-linked glycans (attached to Asparagine, Asn), PNGase F is the most effective and commonly used enzyme. It cleaves the bond between the innermost GlcNAc and the asparagine residue, removing the entire glycan chain.[\[5\]](#)[\[8\]](#)
- For O-linked glycans (attached to Serine, Ser, or Threonine, Thr), the situation is more complex as there is no single universal enzyme.[\[10\]](#) A combination of enzymes is often required. O-Glycosidase can remove the common Core 1 and Core 3 O-linked disaccharides, but often requires prior treatment with other enzymes like Neuraminidase (Sialidase) to remove terminal sialic acids.[\[11\]](#)

## Q4: Can I perform deglycosylation on my protein in its native state?

Yes, enzymatic deglycosylation can be performed under native (non-denaturing) conditions. This is crucial if you need to maintain the protein's biological activity. However, be aware that glycans can sometimes be sterically hindered and inaccessible to the enzyme in a fully folded

protein.[5][12] If you observe incomplete deglycosylation under native conditions, a longer incubation time or an increased amount of enzyme may be necessary.[5][13] Performing a parallel reaction under denaturing conditions can serve as a positive control to confirm if the enzyme is active and the glycans are cleavable.[13]

## Q5: How can I confirm that the glycans have been successfully removed?

The most common method is to analyze the protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). A successfully deglycosylated protein will migrate faster through the gel, appearing as a sharper band at a lower molecular weight compared to its glycosylated form.[14][15] The diffuse, smeared appearance of a **glycoprotein** band on a gel is due to the heterogeneity of the attached glycans; upon successful removal, this should resolve into a more focused band.[16] Further confirmation can be obtained using mass spectrometry, which will show a corresponding decrease in the protein's mass.[2]

## Troubleshooting Guide

### Problem: My SDS-PAGE gel shows incomplete or no deglycosylation after using PNGase F.

- Cause 1: Glycan type. PNGase F is specific for N-linked glycans and will not cleave O-linked glycans.[5]
  - Solution: Confirm the type of glycosylation on your protein. You may need to use a cocktail of enzymes, including those specific for O-linked glycans.
- Cause 2: Steric hindrance. The protein's tertiary structure might be preventing the enzyme from accessing the glycosylation sites.[5]
  - Solution: Perform the reaction under denaturing conditions. This involves heating the protein in the presence of a denaturant like SDS, followed by the addition of a non-ionic detergent (like NP-40 or Triton X-100) to sequester the SDS and prevent enzyme inhibition.[13][17]
- Cause 3: Resistant Glycan Structure. In rare cases, particularly with **glycoproteins** from plants or insects, the core N-acetylglucosamine (GlcNAc) residue attached to asparagine

may be modified with an  $\alpha(1,3)$ -linked fucose. This modification renders the glycan resistant to PNGase F cleavage.[5]

- Solution: In this specific case, PNGase A may be required for cleavage.

## Problem: My protein precipitated after the denaturation step.

- Cause: Some proteins are prone to aggregation and precipitation when heated in the presence of SDS.
  - Solution: If precipitation occurs upon heating, omit the heating step.[14] Instead, perform the denaturation at room temperature but increase the incubation time with the enzymes (e.g., up to 24 hours) to allow for sufficient deglycosylation.[14]

## Problem: My protein appears to have lost its biological activity after deglycosylation.

- Cause 1: Denaturing Conditions. If you used a denaturing protocol, the protein may not have refolded correctly, leading to a loss of function.
  - Solution: If biological activity is critical, you must use a native deglycosylation protocol without any denaturants or heat.
- Cause 2: Glycans are essential for function. For some **glycoproteins**, the glycan moieties themselves are directly involved in biological function, such as receptor binding, protein stability, or proper folding.[4][18]
  - Solution: The loss of activity upon glycan removal is a significant finding. This suggests the carbohydrates are integral to the protein's function. Further experiments involving site-directed mutagenesis of the glycosylation sites could be performed to confirm this.

## Data Presentation

## Comparison of Common Glycosidases for Deglycosylation

| Enzyme        | Linkage Type   | Cleavage Specificity   | Optimal pH | Key Considerations  |
|---------------|----------------|--|------------|---|
| PNGase F      | N-linked       | Cleaves between the innermost GlcNAc and Asn residue of high mannose, hybrid, and complex oligosaccharides. [8]                            | 7.5        | The most common enzyme for N-deglycosylation. Blocked by $\alpha(1,3)$ -core fucosylation.[5] Asparagine is converted to Aspartic Acid.[14] |
| Endo H        | N-linked       | Cleaves between the two GlcNAc residues in the core of high mannose and some hybrid oligosaccharides. Does not cleave complex glycans. [3] | 5.5        | Useful for differentiating between high-mannose and complex N-glycans. Leaves one GlcNAc attached to the Asn residue.                       |
| O-Glycosidase | O-linked       | Cleaves the unmodified Gal- $\beta(1,3)$ -GalNAc core disaccharide from Ser or Thr residues.[11]   | 7.5        | Often requires prior removal of terminal sialic acid and galactose residues by other exoglycosidases for activity.                          |
| Neuraminidase | N- or O-linked | Cleaves terminal sialic acid (N-acetylneuraminic acid) residues.   | 6.0        | Also known as Sialidase. Often used as a pretreatment   |

before digestion  
with other  
glycosidases like  
O-Glycosidase.  
[\[11\]](#)

---

## Experimental Protocols

### Protocol 1: Enzymatic Deglycosylation of N-linked Glycans using PNGase F (Denaturing Conditions)

This protocol is recommended for complete removal of N-glycans when preserving protein activity is not required.

- Sample Preparation: In a microcentrifuge tube, combine up to 100 µg of **glycoprotein**, 2 µL of 10X **Glycoprotein** Denaturing Buffer, and nuclease-free water to a final volume of 20 µL.  
[\[17\]](#)
- Denaturation: Heat the sample at 100°C for 10 minutes to denature the protein.[\[13\]](#)
- Cooling: Immediately place the tube on ice for 5 minutes, then centrifuge briefly to collect the sample at the bottom of the tube.[\[15\]](#)
- Reaction Setup: To the denatured protein, add:
  - 5 µL of 10X GlycoBuffer
  - 5 µL of 10% NP-40 (or Triton X-100)[\[17\]](#)
  - 15 µL of nuclease-free water[\[17\]](#)
  - Note: The inclusion of a non-ionic detergent like NP-40 is critical to prevent the SDS from inhibiting PNGase F.[\[13\]](#)[\[17\]](#)
- Enzymatic Digestion: Add 1-2 µL of PNGase F to the reaction mixture. Mix gently by pipetting.

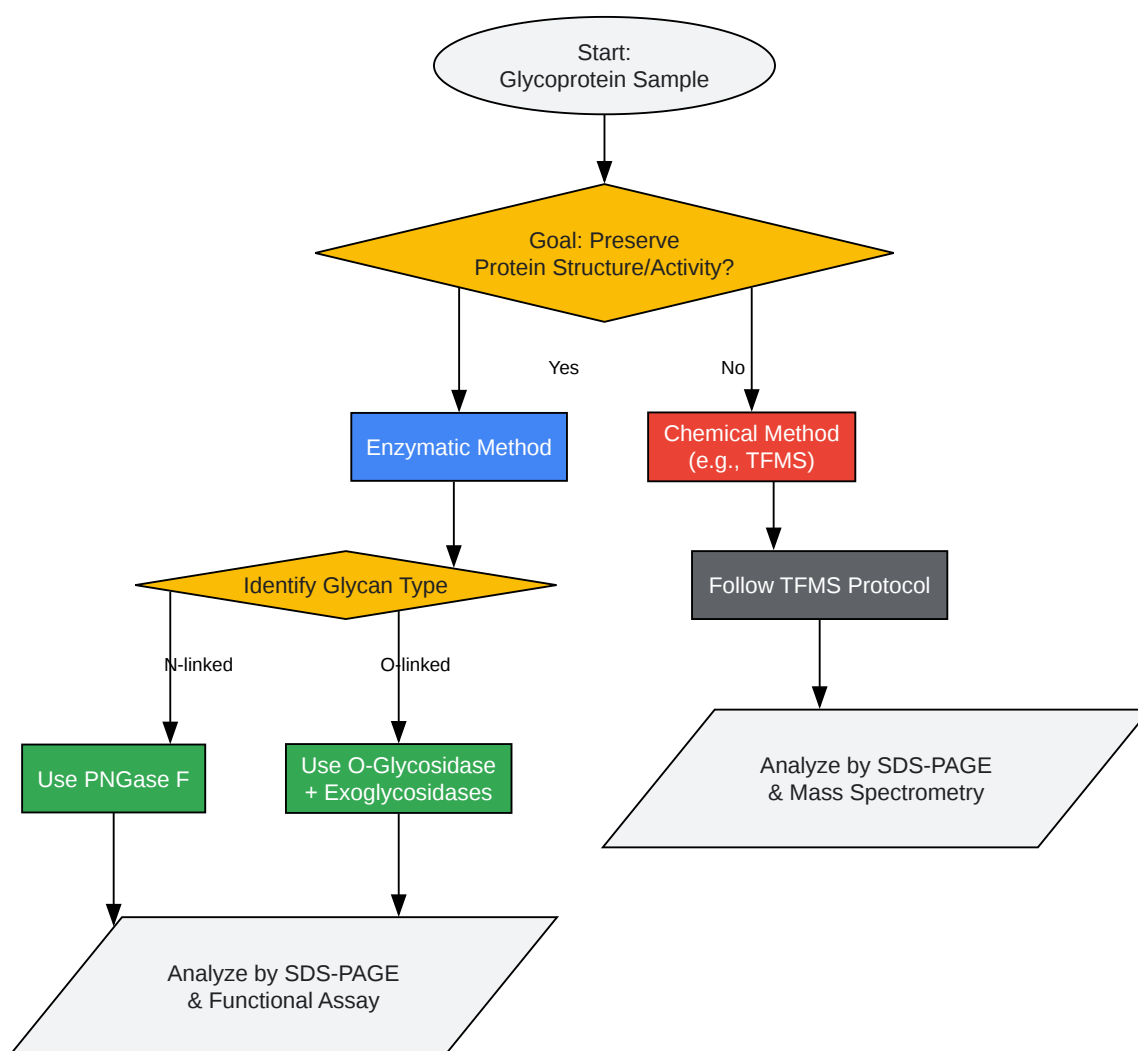
- Incubation: Incubate the reaction at 37°C for 1 to 3 hours.[\[13\]](#)[\[14\]](#)
- Analysis: Analyze the results by SDS-PAGE. The deglycosylated protein should migrate faster than the untreated control.[\[15\]](#)

## Protocol 2: Enzymatic Deglycosylation of N-linked Glycans using PNGase F (Native Conditions)

This protocol is used when maintaining the protein's native structure and biological activity is essential.

- Sample Preparation: In a microcentrifuge tube, dissolve up to 100 µg of **glycoprotein** in nuclease-free water.
- Reaction Setup: Add 5 µL of 10X GlycoBuffer 2 and adjust the total volume to 45 µL with nuclease-free water.[\[17\]](#)
- Enzymatic Digestion: Add 2-5 µL of PNGase F to the reaction mixture. Mix gently.
- Incubation: Incubate the reaction at 37°C. For native proteins, a longer incubation time of 4 to 24 hours may be required for complete deglycosylation.[\[13\]](#)[\[15\]](#)
- Analysis: Analyze the results by SDS-PAGE alongside a denatured/deglycosylated positive control to assess the extent of the reaction.[\[13\]](#)

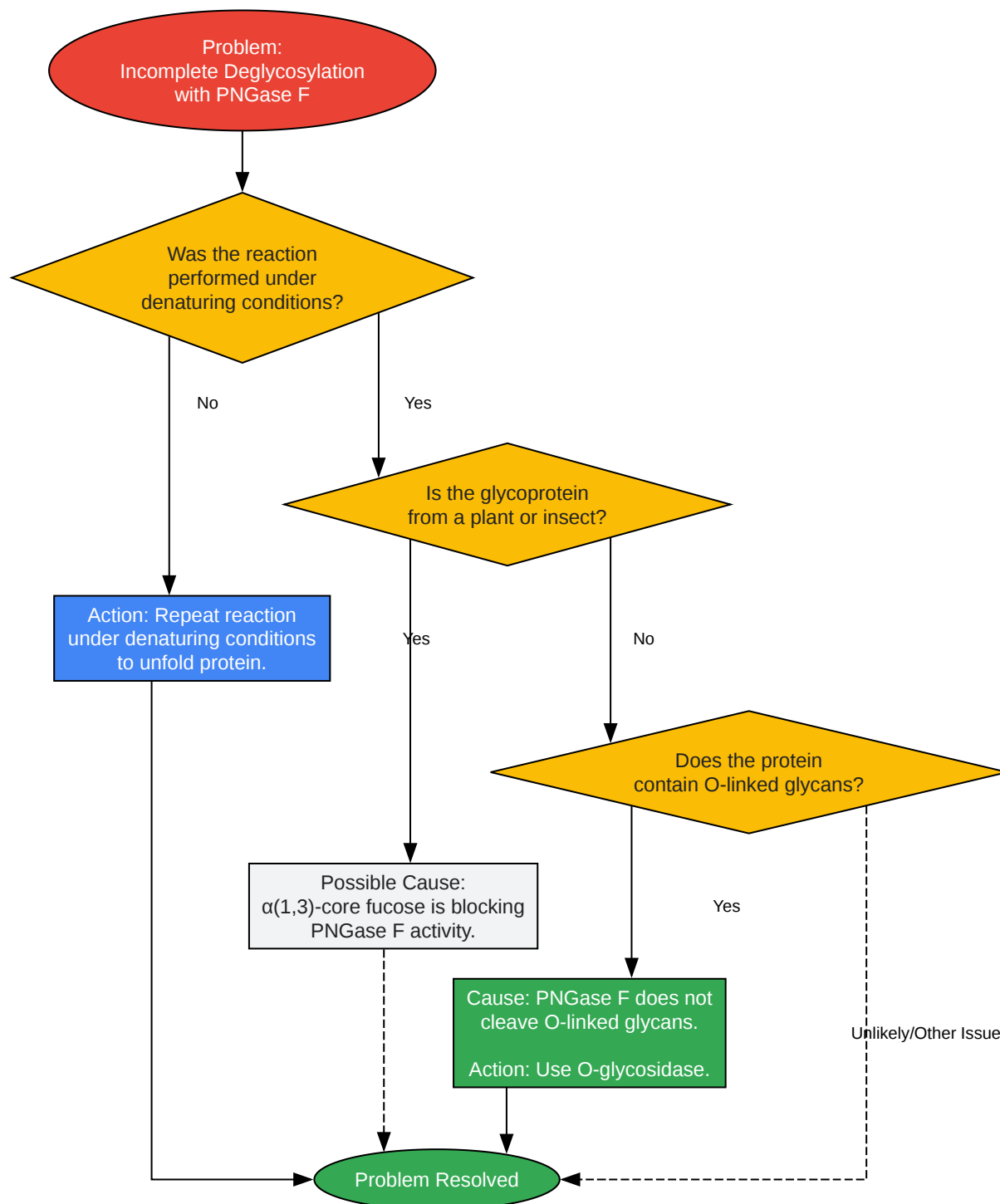
## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for selecting a deglycosylation strategy.





[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for incomplete PNGase F digestion.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Deglycosylation Strategy - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 2. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. Enzymatic deglycosylation of glycoproteins - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [nanotempertech.com](https://nanotempertech.com) [[nanotempertech.com](https://nanotempertech.com)]
- 5. [neb.com](https://neb.com) [[neb.com](https://neb.com)]
- 6. A chemical method for the deglycosylation of proteins - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Chemical Deglycosylation - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 8. Glycoprotein Deglycosylation [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 9. Effects of deglycosylation of sodium channels on their structure and function - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 11. [bio-rad.com](https://bio-rad.com) [[bio-rad.com](https://bio-rad.com)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [neb.com](https://neb.com) [[neb.com](https://neb.com)]
- 14. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 15. [bio-rad.com](https://bio-rad.com) [[bio-rad.com](https://bio-rad.com)]
- 16. [neb.com](https://neb.com) [[neb.com](https://neb.com)]
- 17. [neb.com](https://neb.com) [[neb.com](https://neb.com)]
- 18. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [how to remove glycan from glycoprotein without destroying the protein]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1211001#how-to-remove-glycan-from-glycoprotein-without-destroying-the-protein>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)